molecular formula C21H23ClN4O2 B4670698 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea

Cat. No.: B4670698
M. Wt: 398.9 g/mol
InChI Key: LHIVHIJGXVARND-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as CDK9 inhibitor, as it inhibits the activity of the Cyclin-Dependent Kinase 9 enzyme. In

Scientific Research Applications

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea has been studied extensively for its potential applications in scientific research. One of the main applications of this compound is as a CDK9 inhibitor, which can be used to study the role of CDK9 in various cellular processes. CDK9 is involved in the regulation of gene transcription, and its inhibition can lead to changes in gene expression patterns. This can be useful for studying the effects of specific genes on cellular processes, and for identifying potential targets for drug development.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea involves the inhibition of CDK9 activity. CDK9 is a protein kinase that is involved in the regulation of gene transcription. It phosphorylates the RNA polymerase II complex, which is required for transcriptional elongation. Inhibition of CDK9 activity by this compound leads to a decrease in transcriptional elongation, which can have downstream effects on gene expression patterns.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Inhibition of CDK9 activity by this compound has been shown to lead to changes in gene expression patterns, and can affect various cellular processes such as cell cycle progression, apoptosis, and DNA damage response. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines, suggesting that it may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea in lab experiments is its specificity for CDK9 inhibition. This allows researchers to study the effects of CDK9 inhibition on cellular processes without affecting other protein kinases. In addition, this compound has been shown to have high potency and selectivity, making it a useful tool for studying the role of CDK9 in various cellular processes.
One limitation of using this compound in lab experiments is its potential toxicity. CDK9 is involved in the regulation of numerous cellular processes, and its inhibition can have downstream effects on gene expression patterns. Therefore, it is important to carefully control the concentration of this compound in experiments to avoid non-specific effects on cellular processes.

Future Directions

There are numerous future directions for research involving N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea. One potential direction is to study the effects of CDK9 inhibition on specific cellular processes, such as DNA damage response or apoptosis. Another direction is to identify potential targets for drug development based on the downstream effects of CDK9 inhibition. In addition, there is potential for using this compound as a cancer therapy, either alone or in combination with other drugs. Finally, there is potential for developing new CDK9 inhibitors with improved potency and selectivity, which could be useful for studying the role of CDK9 in various cellular processes.

Properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2/c1-4-28-18-11-9-17(10-12-18)23-21(27)24-20-14(2)25-26(15(20)3)13-16-7-5-6-8-19(16)22/h5-12H,4,13H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIVHIJGXVARND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.